molecular formula C14H22Cl2N2O B125687 Clenhexerol CAS No. 38339-23-0

Clenhexerol

Cat. No.: B125687
CAS No.: 38339-23-0
M. Wt: 305.2 g/mol
InChI Key: KHXXYLDDCIKREX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clenhexerol typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with hexylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored closely to maintain the desired product quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Clenhexerol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Clenhexerol has a wide range of applications in scientific research, including:

Mechanism of Action

Clenhexerol exerts its effects primarily through its action as a β-agonist . It binds to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in treating respiratory conditions .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXYLDDCIKREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959276
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38339-23-0
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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